((Isopentyloxy)methyl)oxirane

Overview

Description

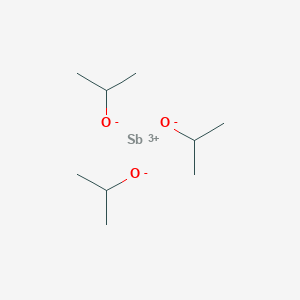

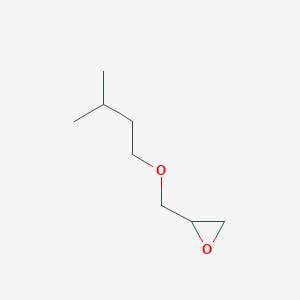

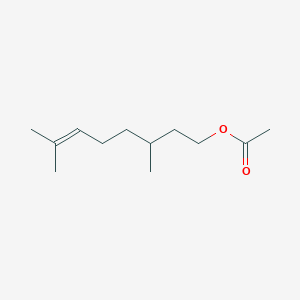

((Isopentyloxy)methyl)oxirane, also known as IPOM, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. IPOM is used in various scientific research applications due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of ((Isopentyloxy)methyl)oxirane is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic groups in biological molecules, such as proteins and DNA. This covalent bonding can lead to the inhibition of enzymatic activity and the disruption of cellular processes, which can ultimately lead to cell death. The exact mechanism of action of ((Isopentyloxy)methyl)oxirane is still being studied, and further research is needed to fully understand its biological effects.

Biochemical And Physiological Effects

((Isopentyloxy)methyl)oxirane has been shown to have various biochemical and physiological effects, such as cytotoxicity, genotoxicity, and mutagenicity. ((Isopentyloxy)methyl)oxirane has been shown to induce DNA damage and cell cycle arrest in cancer cells, which can ultimately lead to cell death. Additionally, ((Isopentyloxy)methyl)oxirane has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

The advantages of using ((Isopentyloxy)methyl)oxirane in lab experiments include its low cost, ease of synthesis, and versatility. ((Isopentyloxy)methyl)oxirane can be modified to produce derivatives with different properties and characteristics, which makes it a useful compound for various scientific research applications. However, ((Isopentyloxy)methyl)oxirane also has some limitations, such as its potential toxicity and the need for proper handling and disposal procedures.

Future Directions

There are many future directions for the use of ((Isopentyloxy)methyl)oxirane in scientific research. One possible direction is the development of new ((Isopentyloxy)methyl)oxirane derivatives with improved properties and characteristics, such as increased potency and selectivity. Additionally, ((Isopentyloxy)methyl)oxirane derivatives could be used in the development of new materials with improved mechanical and thermal properties. Further research is also needed to fully understand the mechanism of action of ((Isopentyloxy)methyl)oxirane and its biological effects, which could lead to the development of new drugs and therapies for various diseases.

Scientific Research Applications

((Isopentyloxy)methyl)oxirane has been used in various scientific research applications, such as in the development of new drugs and materials. ((Isopentyloxy)methyl)oxirane is a versatile compound that can be modified to produce derivatives with different properties and characteristics. For example, ((Isopentyloxy)methyl)oxirane derivatives have been used in the development of anticancer drugs, antimicrobial agents, and antiviral drugs. Additionally, ((Isopentyloxy)methyl)oxirane derivatives have been used in the synthesis of polymers and coatings with improved mechanical properties and thermal stability.

properties

CAS RN |

15965-97-6 |

|---|---|

Product Name |

((Isopentyloxy)methyl)oxirane |

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(3-methylbutoxymethyl)oxirane |

InChI |

InChI=1S/C8H16O2/c1-7(2)3-4-9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

YGOZVDCPBOZJMK-UHFFFAOYSA-N |

SMILES |

CC(C)CCOCC1CO1 |

Canonical SMILES |

CC(C)CCOCC1CO1 |

Other CAS RN |

15965-97-6 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)